(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound notable for its applications in organic synthesis, particularly in catalysis and ligand formation. The compound has a molecular formula of and a CAS number of 220665-49-6. It is classified under secondary amines and is recognized for its role in various chemical reactions, including those involving chiral catalysts.
The synthesis of (1S,2S)-1,2-bis(3,5-dimethylphenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the following methods:
Technical details regarding the specific reaction conditions (temperature, solvent choice, and reaction time) can vary based on the chosen synthetic route.
The molecular structure of (1S,2S)-1,2-bis(3,5-dimethylphenyl)-N1,N2-dimethylethane-1,2-diamine can be described as follows:
The structural formula can be represented in SMILES notation as CN[C@H]([C@@H](NC)c1ccccc1)c2ccccc2, indicating the stereochemistry at the chiral centers.
(1S,2S)-1,2-bis(3,5-dimethylphenyl)-N1,N2-dimethylethane-1,2-diamine participates in several significant chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for (1S,2S)-1,2-bis(3,5-dimethylphenyl)-N1,N2-dimethylethane-1,2-diamine primarily involves:
Data from studies indicate that its use as a ligand enhances the selectivity and efficiency of various catalytic processes.
The physical and chemical properties of (1S,2S)-1,2-bis(3,5-dimethylphenyl)-N1,N2-dimethylethane-1,2-diamine include:
Relevant data indicates that it has a flash point that is not applicable due to its solid state at room temperature.
The scientific applications of (1S,2S)-1,2-bis(3,5-dimethylphenyl)-N1,N2-dimethylethane-1,2-diamine include:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2